Trimethyllead
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Overview
Description
Trimethyllead is an organolead compound with the chemical formula (CH₃)₃Pb. It is one of the trialkyllead compounds and is known for its high toxicity and environmental persistence. This compound is a colorless liquid at room temperature and is highly volatile. It has been used in various industrial applications, particularly as an anti-knocking agent in gasoline.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyllead can be synthesized through the reaction of lead(II) chloride with methylmagnesium bromide or methyl lithium. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves the reaction of lead(II) acetate with methyl iodide in the presence of a base such as sodium hydroxide. This method is preferred due to its higher yield and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form lead(II) oxide and methyl radicals.
Reduction: It can be reduced to lead metal and methane under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions where one or more methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium can be used for reduction.
Substitution: Halogenated compounds like methyl iodide can be used for substitution reactions.
Major Products Formed:
Oxidation: Lead(II) oxide and methyl radicals.
Reduction: Lead metal and methane.
Substitution: Various organolead compounds depending on the nucleophile used.
Scientific Research Applications
Trimethyllead has been extensively studied for its toxicological effects and environmental impact. It is used as a model compound to understand the behavior of organolead compounds in biological systems. In protein crystallography, this compound acetate is used as a heavy atom derivative to solve the phase problem in X-ray crystallography . Additionally, it is used in analytical chemistry for the speciation analysis of lead in environmental samples .
Mechanism of Action
Trimethyllead exerts its toxic effects by disrupting cellular processes. It binds to sulfhydryl groups in proteins, inhibiting their function. This leads to oxidative stress and cellular damage. This compound can also interfere with ion channels, affecting cellular signaling and homeostasis .
Comparison with Similar Compounds
Tetramethyllead: Another organolead compound used as an anti-knocking agent in gasoline.
Triethyllead: Similar to trimethyllead but with ethyl groups instead of methyl groups.
Dimethyllead: Contains two methyl groups and is less toxic compared to this compound.
Uniqueness: this compound is unique due to its high volatility and toxicity. It is more reactive compared to other organolead compounds, making it a valuable compound for studying the environmental and biological effects of lead .
Properties
CAS No. |
7442-13-9 |
---|---|
Molecular Formula |
C3H9P |
Molecular Weight |
252 g/mol |
InChI |
InChI=1S/3CH3.Pb/h3*1H3; |
InChI Key |
WKZSIFJHJCVUPZ-UHFFFAOYSA-N |
SMILES |
C[Pb](C)C |
Canonical SMILES |
C[Pb](C)C |
Key on ui other cas no. |
7442-13-9 |
Synonyms |
Me(3)Pb trimethyl lead trimethyllead trimethyllead, plumbylium ion |
Origin of Product |
United States |
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